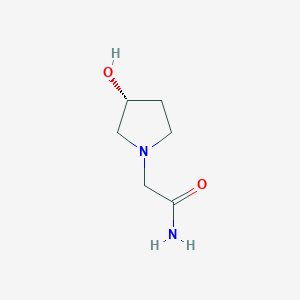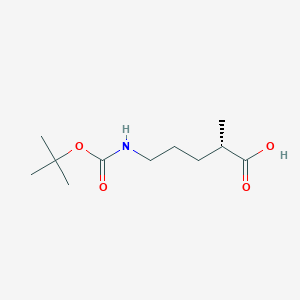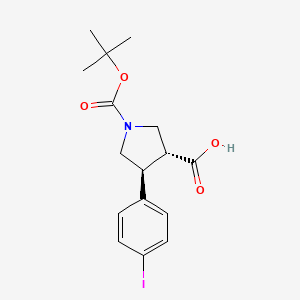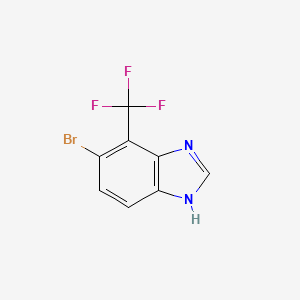
(R)-2-(3-Hydroxypyrrolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(3-Hydroxypyrrolidin-1-yl)acetamide is a chiral compound featuring a pyrrolidine ring substituted with a hydroxyl group and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as ®-pyrrolidine and acetic anhydride.
Reaction Steps:
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with reagents like alkyl halides to form ethers.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ®-2-(3-Oxopyrrolidin-1-yl)acetamide.
Reduction: Formation of ®-2-(3-Aminopyrrolidin-1-yl)acetamide.
Substitution: Formation of ®-2-(3-Alkoxypyrrolidin-1-yl)acetamide.
Applications De Recherche Scientifique
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Chiral Catalyst: Employed in asymmetric synthesis as a chiral catalyst or ligand.
Biology
Enzyme Inhibitor: Investigated as a potential inhibitor of specific enzymes due to its structural features.
Receptor Modulator: Studied for its ability to modulate biological receptors.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential neuroprotective and anti-inflammatory properties.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which ®-2-(3-Hydroxypyrrolidin-1-yl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and acetamide groups play crucial roles in binding to active sites, thereby modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(3-Hydroxypyrrolidin-1-yl)acetamide: The enantiomer of the compound, which may have different biological activities.
2-(3-Hydroxypyrrolidin-1-yl)propionamide: A structurally similar compound with a propionamide group instead of an acetamide group.
N-(3-Hydroxypyrrolidin-1-yl)acetamide: Lacks the chiral center, which may affect its activity and applications.
Uniqueness
®-2-(3-Hydroxypyrrolidin-1-yl)acetamide is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets compared to its enantiomer or other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C6H12N2O2 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
2-[(3R)-3-hydroxypyrrolidin-1-yl]acetamide |
InChI |
InChI=1S/C6H12N2O2/c7-6(10)4-8-2-1-5(9)3-8/h5,9H,1-4H2,(H2,7,10)/t5-/m1/s1 |
Clé InChI |
ZNTNXLDTWDVTMK-RXMQYKEDSA-N |
SMILES isomérique |
C1CN(C[C@@H]1O)CC(=O)N |
SMILES canonique |
C1CN(CC1O)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II)](/img/structure/B12870733.png)
![1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid](/img/structure/B12870739.png)
![4-(Difluoromethoxy)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12870742.png)

![2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12870752.png)
![1H-pyrrolo[3,2-b]pyridine-2-acetic acid](/img/structure/B12870763.png)

![5-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12870773.png)



![Methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12870788.png)

